molecular formula C15H21FN2O5 B4077742 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate

1-[3-(4-fluorophenoxy)propyl]piperazine oxalate

Cat. No. B4077742
M. Wt: 328.34 g/mol
InChI Key: KGBWWSHLQGWZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-fluorophenoxy)propyl]piperazine oxalate, also known as flupentixol, is a chemical compound that belongs to the class of antipsychotic drugs. This compound is widely used in scientific research to study the mechanism of action and physiological effects of antipsychotic drugs.

Mechanism of Action

Flupentixol acts as a dopamine receptor antagonist, specifically blocking the D2 receptor subtype. This leads to a decrease in the activity of dopamine neurons in the brain, which is thought to be responsible for the antipsychotic effects of the drug. Flupentixol also has some affinity for other receptors, including serotonin and adrenergic receptors.
Biochemical and Physiological Effects:
Flupentixol has a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which is thought to be responsible for its antipsychotic effects. Flupentixol also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects. In addition, 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate has been shown to have some sedative and antiemetic effects.

Advantages and Limitations for Lab Experiments

Flupentixol is a widely used antipsychotic drug in scientific research, and it has a number of advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of dopamine receptors in the brain. Flupentixol is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate is that it has a relatively low affinity for dopamine receptors compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate. One area of research is the development of new antipsychotic drugs that have improved efficacy and fewer side effects than current drugs. Another area of research is the investigation of the role of dopamine receptors in other neurological disorders, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate, which could lead to improved dosing strategies and better patient outcomes.

Scientific Research Applications

Flupentixol is widely used in scientific research to study the mechanism of action and physiological effects of antipsychotic drugs. It is used to investigate the role of dopamine receptors in the brain and the effects of dopamine receptor antagonists on behavior. Flupentixol is also used in studies of the pharmacokinetics and pharmacodynamics of antipsychotic drugs.

properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;3-1(4)2(5)6/h2-5,15H,1,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBWWSHLQGWZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.